molecular formula C9H15NO5 B2777336 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid CAS No. 1822531-69-0

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid

Cat. No.: B2777336
CAS No.: 1822531-69-0
M. Wt: 217.221
InChI Key: DZQJIHHAEOZFPK-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-3-hydroxyazetidine-2-carboxylic acid and is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The compound is involved in the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds (EPC). This includes the preparation of derivatives from various hydroxy- or amino-carboxylic acids, which can further be converted into chiral derivatives of pyruvic acid and other compounds. These processes are essential for the production of stereochemically defined pharmaceuticals and research chemicals (Zimmermann & Seebach, 1987).

Antibacterial Agent Synthesis

Research on derivatives of this compound has led to the identification of potential antibacterial agents. Specifically, studies on 2-arylthiazolidine-4-carboxylic acid derivatives have shown significant antibacterial activities against various bacterial strains, highlighting its potential use in designing new antibacterial drugs (Song et al., 2009).

Designing Anticancer Agents

Functionalized amino acid derivatives, including those based on 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This highlights its role in the design and development of new anticancer agents, with some derivatives showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Synthesis of Protected 3-Haloazetidines

This compound is a key intermediate in the synthesis of protected 3-haloazetidines, which are crucial building blocks in medicinal chemistry for the creation of azetidine-3-carboxylic acid derivatives. These derivatives are important for the development of natural products and pharmaceutical compounds, demonstrating the compound's versatility in synthetic organic chemistry (Ji et al., 2018).

Novel Tert-butoxycarbonylation Reagent

It also serves as a basis for the development of new tert-butoxycarbonylation reagents, facilitating the introduction of tert-butoxycarbonyl protecting groups under mild conditions without the need for a base. This application is crucial for the protection of amino groups in peptide synthesis and other areas of organic synthesis (Saito et al., 2006).

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQJIHHAEOZFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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